Naphthalene Substitution Pattern Drives MT1/MT2 Selectivity: Why the Absence of a 7-Methoxy Group in CAS 1788847-13-1 Predicts a Distinct Selectivity Profile Relative to Agomelatine
Agomelatine (MT1 Ki = 0.1 nM, MT2 Ki = 0.06–0.27 nM depending on cell background) derives its sub-nanomolar melatonergic potency primarily from the 7-methoxy substituent on the naphthalene ring, which forms a critical hydrogen bond with a conserved histidine in the receptor orthosteric pocket. The target compound CAS 1788847-13-1 lacks this 7-methoxy group entirely; the naphthalene ring is unsubstituted. In published SAR series exploring naphthalen-1-yl acetamide derivatives, removal or relocation of the 7-alkoxy group consistently reduces MT1/MT2 affinity by at least 100- to 1,000-fold relative to the corresponding 7-methoxy congener [1]. Therefore, CAS 1788847-13-1 is structurally precluded from achieving agomelatine-like potency at melatonin receptors and is expected to exhibit a fundamentally different selectivity fingerprint—potentially shifting toward non-melatonergic targets or enabling antagonist pharmacology at one or both MT subtypes, as demonstrated for 7-desmethoxy agomelatine analogs [2].
| Evidence Dimension | MT1/MT2 receptor binding affinity |
|---|---|
| Target Compound Data | MT1/MT2 Ki: not experimentally determined; predicted >100–1,000-fold weaker than agomelatine based on absence of critical 7-methoxy pharmacophore |
| Comparator Or Baseline | Agomelatine: MT1 Ki = 0.1 nM (CHO-hMT1), MT2 Ki = 0.06 nM (HEK-hMT1) / 0.12 nM (CHO-hMT2) / 0.27 nM (HEK-hMT2); 7-desmethoxy agomelatine: >100-fold affinity loss |
| Quantified Difference | Predicted >100-fold affinity decrease vs. agomelatine; selectivity shift likely but unquantified |
| Conditions | Inference from published naphthalen-1-ylacetamide SAR across heterologous MT1/MT2 binding assays |
Why This Matters
When selecting a compound for melatonergic target deconvolution or selectivity profiling, knowing that CAS 1788847-13-1 lacks the 7-methoxy potency driver is essential to avoid misinterpreting negative MT1/MT2 screening results as target inactivity when the compound is structurally incapable of high-affinity binding.
- [1] BindingDB. Agomelatine (CHEMBL10878) MT1/MT2 Ki data. https://www.bindingdb.org View Source
- [2] Ettaoussi, M. et al. (2010). Design, synthesis and pharmacological evaluation of novel naphthalenic derivatives as selective MT1 melatoninergic ligands. Bioorganic & Medicinal Chemistry Letters, 20(10), 3101–3104. View Source
